molecular formula C9H12BrN3O2 B13506900 Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13506900
M. Wt: 274.11 g/mol
InChI Key: JWCFJOJJHYFXSL-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate is a brominated heterocyclic compound featuring a saturated imidazo[1,2-a]pyrazine core. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for antimalarial and anticancer agents . Its hydrochloride salt (CAS 1170568-70-3) is commercially available with ≥97% purity, underscoring its importance in drug discovery .

Properties

IUPAC Name

ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-2-15-9(14)7-8(10)13-4-3-11-5-6(13)12-7/h11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCFJOJJHYFXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2CCNCC2=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromoacetate with 1,2-diaminopropane, followed by cyclization and bromination steps . The reaction conditions often require the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

Table 1: Substituent Modifications in Imidazo[1,2-a]pyrazine Derivatives
Compound Name Substituents Key Differences References
Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Ethyl ester (C2), Br (C3), saturated ring Reference compound
Mthis compound Methyl ester (C2), Br (C3) Ester group size affects solubility/logP
Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate Ethyl ester (C2), no Br Reduced steric bulk and electrophilicity
Ethyl 6-(4-fluorophenyl)-8-oxo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate 4-Fluorophenyl (C6), oxo (C8) Enhanced aromatic interaction; ketone moiety
BIM-46174 Cyclohexylmethyl, thiopropyl substituents Dimeric structure for Gaq protein inhibition
  • Bromine vs. Hydrogen: The bromine atom in the target compound enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . In contrast, non-brominated analogues (e.g., Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate) are less reactive but exhibit improved metabolic stability .
  • Ester Groups : Methyl esters () offer lower molecular weight and altered pharmacokinetics compared to ethyl esters, which are bulkier and may improve membrane permeability .

Core Heterocyclic Modifications

Table 2: Heterocyclic Core Variations
Compound Class Core Structure Biological Relevance References
Imidazo[1,2-a]pyrazine (saturated) 5,6,7,8-Tetrahydro ring Improved solubility and CNS penetration
Imidazo[1,2-a]pyrimidine Pyrimidine ring (unsaturated) Antibacterial activity (e.g., against S. aureus)
Benzo-fused derivatives (e.g., 8d in ) Benzo[4,5]imidazo[1,2-a]pyrimidine Antifungal and antiparasitic applications
  • Saturation vs. Unsaturation : Saturated imidazo[1,2-a]pyrazines (e.g., target compound) exhibit conformational flexibility, aiding protein binding . Unsaturated imidazo[1,2-a]pyrimidines demonstrate broader antimicrobial activity due to planar aromatic systems .
  • Fused Rings : Benzo-fused derivatives () show enhanced π-π stacking interactions, improving affinity for enzyme active sites .
Table 4: Key Physicochemical Properties
Compound Molecular Weight Solubility (Salt Form) Stability Notes References
This compound HCl 310.58 Moderate (hydrochloride salt) Stable at 2–8°C, light-sensitive
Mthis compound 296.12 Low (neutral form) Requires inert atmosphere
Ethyl 6-(4-fluorophenyl)-8-oxo derivative (CAS 2058515-81-2) 303.29 High (API intermediate) Stable under ISO-certified conditions
  • Synthetic Routes: Brominated derivatives are synthesized via cyclocondensation of trichloroacetone with aminopyrimidines, followed by halogenation (). Fluorophenyl-substituted analogues () require palladium-catalyzed cross-coupling, highlighting the versatility of the core structure.

Biological Activity

Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (CAS No. 1170568-70-3) is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₃BrClN₃O₂
  • Molecular Weight : 310.58 g/mol
  • Appearance : Light yellow to brown solid
  • Purity : ≥97.0% (HPLC)
  • Storage Conditions : 2-8°C

This compound exhibits its biological activity primarily through modulation of various biochemical pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain kinases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival signals.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may exhibit antimicrobial activity against various pathogens, potentially by disrupting their metabolic processes.
  • Impact on Glucose Metabolism : Some research suggests that it may enhance glucose uptake in certain cell types, indicating a role in metabolic regulation.

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

StudyBiological ActivityMethodologyKey Findings
Antifungal ActivityIn vitro assaysShowed significant inhibition of Sporothrix species with varying substitution patterns on the imidazopyrazine ring.
Kinase InhibitionEnzyme assaysDemonstrated inhibition of specific AGC kinases which are crucial for cell signaling pathways.
Glucose UptakeCell culture studiesEnhanced glucose uptake in embryonic stem cells under specific conditions.

Case Studies

  • Antimicrobial Activity :
    A study evaluated the antifungal efficacy of this compound against various fungal strains. Results indicated a dose-dependent response with notable activity against Sporothrix species, suggesting potential therapeutic applications in treating fungal infections.
  • Kinase Inhibition :
    Research focusing on the compound's interaction with protein kinases revealed that it effectively inhibits PDK1 and other AGC kinases. This inhibition alters downstream signaling pathways critical for cell growth and proliferation, indicating its potential as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate?

The synthesis typically involves two key steps: (1) bromination of the precursor imidazo[1,2-a]pyrazine core and (2) esterification to introduce the ethyl carboxylate group.

  • Bromination : Reacting 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine with bromine in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperature (0–25°C) yields the 3-bromo intermediate.
  • Esterification : The brominated intermediate is treated with ethyl chloroformate or ethyl alcohol in the presence of a base (e.g., triethylamine) to form the ethyl ester .
  • Purification : Column chromatography or recrystallization (using DCM/hexane) is recommended for high purity (>95%) .

Q. How should this compound be stored to ensure stability?

  • Storage : Store at 2–8°C under an inert atmosphere (argon or nitrogen) to prevent degradation. The hydrochloride salt form (CAS 1170568-70-3) is more stable, with a shelf life of >12 months under these conditions .
  • Handling : Protect from moisture and light, as the bromine substituent may hydrolyze under acidic/basic conditions .

Q. What preliminary biological activities have been reported?

  • Antimicrobial Activity : Derivatives show inhibition against Mycobacterium tuberculosis (MIC ~2–5 µg/mL) in vitro, attributed to the bromine atom enhancing electrophilic interactions with bacterial enzymes .
  • Anticancer Potential : Cytotoxicity against HeLa and MCF-7 cell lines (IC₅₀: 10–20 µM) has been observed, comparable to Adriamycin in preliminary assays .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

Contradictions often arise from variations in assay conditions or compound purity. Key steps for resolution:

  • Purity Verification : Use HPLC (>97% purity) and NMR to confirm structural integrity .
  • Assay Optimization : Standardize cell culture media (e.g., RPMI vs. DMEM) and incubation times (24–72 hours) to ensure reproducibility .
  • Control Experiments : Include reference compounds (e.g., cisplatin for cytotoxicity) and validate target engagement via enzyme inhibition assays (e.g., kinase profiling) .

Q. What strategies optimize nucleophilic substitution at the 3-bromo position?

The bromine atom is reactive toward nucleophiles (amines, thiols), but selectivity depends on:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
  • Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl substitutions, achieving yields >80% under inert conditions .
  • Temperature Control : Mild heating (40–60°C) prevents ring-opening side reactions .

Q. How does the ethyl ester group influence pharmacokinetic properties compared to methyl analogs?

  • Lipophilicity : The ethyl ester increases logP by ~0.3 units compared to the methyl analog (logP: 0.86 vs. 0.56), improving membrane permeability .
  • Metabolic Stability : Ethyl esters resist hepatic esterase hydrolysis longer than methyl esters (t₁/₂: 120 vs. 60 minutes in human plasma), enhancing bioavailability .

Methodological Recommendations

  • Scale-Up Synthesis : Use flow chemistry for bromination to minimize exothermic risks and improve yield consistency .
  • SAR Studies : Synthesize analogs with substitutions at the 2-carboxylate and 8-positions to explore activity trends .
  • Target Identification : Employ computational docking (AutoDock Vina) with kinase libraries to predict binding sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.